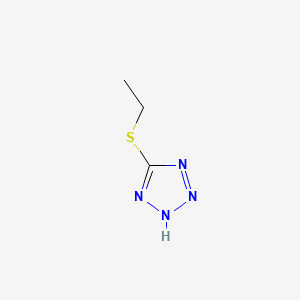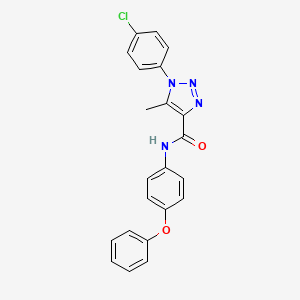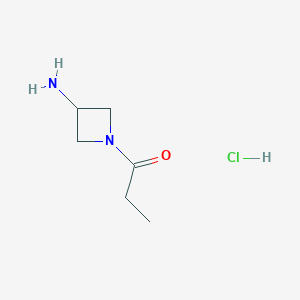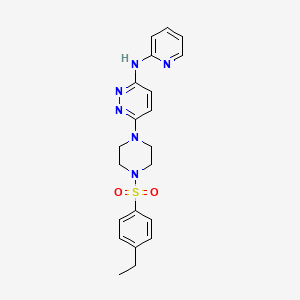
5-(Ethylthio)-1H-tetrazole
Overview
Description
5-(Ethylthio)-1H-tetrazole is an organic compound with the molecular formula C3H6N4S. It is a derivative of tetrazole, characterized by the presence of an ethylthio group attached to the tetrazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-1H-tetrazole typically involves the reaction of ethylthiol with sodium azide in the presence of a suitable solvent. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include moderate temperatures and the use of polar solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-(Ethylthio)-1H-tetrazole has a wide range of applications in scientific research:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of novel drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 5-(Ethylthio)-1H-tetrazole involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethylthio group can participate in nucleophilic attacks, while the tetrazole ring can stabilize intermediates through resonance. This dual functionality makes it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-(Methylthio)-1H-tetrazole: Similar structure with a methylthio group instead of an ethylthio group.
1-Phenyl-1H-tetrazole: Contains a phenyl group attached to the tetrazole ring.
5-Amino-1H-tetrazole: Features an amino group in place of the ethylthio group.
Uniqueness
5-(Ethylthio)-1H-tetrazole is unique due to the presence of the ethylthio group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where other tetrazole derivatives may not be as effective.
Properties
IUPAC Name |
5-ethylsulfanyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S/c1-2-8-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONFBOIJNUKKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008981 | |
| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89797-68-2 | |
| Record name | 5-Ethylthio-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89797-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Ethylsulfanyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301008981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of 5-(Ethylthio)-1H-tetrazole in scientific research?
A1: this compound has gained significant recognition as a potent activator in oligonucleotide synthesis, particularly for DNA and RNA. [] Its efficiency in facilitating coupling reactions during these syntheses has led to its widespread use in the field. [, ]
Q2: Are there alternative applications of this compound beyond oligonucleotide synthesis?
A2: Yes, research indicates that this compound can act as a bridging ligand in the formation of coordination polymers with copper(I) iodide. [] These polymers exhibit interesting structural diversity, forming different 2D and 3D architectures depending on reaction conditions. []
Q3: How does this compound influence the luminescent properties of coordination polymers?
A3: Studies involving copper-based coordination polymers suggest that the presence of this compound, along with its arrangement and hydrogen bonding within the structure, plays a crucial role in modifying the polymers' luminescence. [] This influence on luminescent behavior highlights the potential of this compound in designing materials with specific optical properties. []
Q4: Can this compound impact the performance of enzymes when incorporated into metal-organic frameworks (MOFs)?
A4: Research indicates that incorporating enzymes into hierarchical porous architectures of a copper this compound MOF can enhance the biocatalytic activity of the enzyme. [] This improvement is attributed to the unique structure of the MOF, which facilitates better diffusion of reactants and interaction with the enzyme's active sites. []
Q5: Has this compound been investigated for its corrosion inhibition properties?
A5: Yes, studies have explored the potential of this compound as a corrosion inhibitor for copper in sulfur-ethanol systems. [] Findings suggest that it exhibits mixed-type adsorption on the copper surface, forming a protective film and mitigating corrosion. []
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C3H6N4S, and its molecular weight is 130.17 g/mol. []
Q7: What are the typical solvents used for dissolving this compound?
A7: this compound exhibits solubility in various organic solvents, including acetonitrile (CH3CN) and dimethylformamide (DMF). []
Q8: Are there environmentally friendly methods for synthesizing this compound?
A8: Yes, research has explored the use of water as a solvent and absolute ethanol as a co-solvent for the synthesis of this compound. [] This approach offers a more environmentally benign alternative compared to traditional methods using hazardous solvents. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)
![4-(dimethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2498608.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]but-2-enamide](/img/structure/B2498611.png)

![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B2498614.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)
![ethyl 3-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)acetamido]benzoate](/img/structure/B2498619.png)
![ethyl 7-(2-methylpropyl)-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2498621.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2498626.png)


